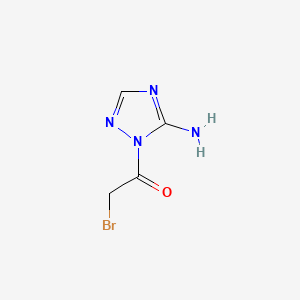
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in various scientific fields, including chemistry, biology, and medicine. The 1,2,4-triazole ring is a crucial structural component in many pharmaceuticals, pesticides, and functional materials .
Vorbereitungsmethoden
The synthesis of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one typically involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in the presence of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane. The reaction selectively occurs at the endocyclic nitrogen atom N-1, leading to the formation of the desired compound . The reaction products are usually isolated in high yields and characterized using techniques such as 1H NMR and 13C NMR spectroscopy .
Analyse Chemischer Reaktionen
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and reduced forms.
Amidoalkylation: As mentioned earlier, the compound can be synthesized through amidoalkylation reactions involving 3-amino-1,2,4-triazole.
Common reagents used in these reactions include triethylamine, 1,4-dioxane, and N-(1,2,2,2-tetrachloroethyl)carboxamides . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:
N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides: These compounds are synthesized through similar amidoalkylation reactions and have similar biological activities.
3-amino-1,2,4-triazole derivatives: These compounds share the 1,2,4-triazole ring structure and exhibit similar biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H5BrN4O |
|---|---|
Molekulargewicht |
205.01 g/mol |
IUPAC-Name |
1-(5-amino-1,2,4-triazol-1-yl)-2-bromoethanone |
InChI |
InChI=1S/C4H5BrN4O/c5-1-3(10)9-4(6)7-2-8-9/h2H,1H2,(H2,6,7,8) |
InChI-Schlüssel |
YESDTKNUXRVMLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=N1)N)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















